QUINAZOLIN-5-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinazolin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQUABCIJINPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343414 | |
| Record name | 5-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-88-9 | |
| Record name | 5-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Quinazolin 5 Ol and Its Derivatives
Conventional and Advanced Synthesis Strategies
Advanced synthesis strategies for quinazolin-5-ol derivatives predominantly involve palladium-, copper-, and zinc-catalyzed cross-coupling reactions. These catalytic systems offer mild reaction conditions and tolerate a wide variety of functional groups, making them highly versatile for complex molecule synthesis. nih.govmdpi.com
Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the formation of C-C bonds. nih.govresearchgate.net For the synthesis of this compound derivatives, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Miyaura borylation are of primary importance, typically utilizing a 5-haloquinazoline as a key intermediate. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is noted for its mild conditions, functional group tolerance, and the low toxicity of its boron reagents. nih.gov It has been successfully applied to the synthesis of quinazoline (B50416) derivatives with aryl substituents at the C5 position. nih.gov
A key application involves the coupling of 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one with various arylboronic acids. nih.gov These reactions, catalyzed by palladium acetate, proceed in high yields and demonstrate the feasibility of introducing aryl groups at the C5 position of the quinazoline framework. nih.gov The general catalytic cycle for a Suzuki-Miyaura reaction involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for C5-Substituted Quinazoline Derivatives Data sourced from studies on related brominated tricyclic quinazoline precursors. nih.gov
| Entry | Halogenated Quinazoline Precursor | Arylboronic Acid | Catalyst | Product | Yield (%) |
| 1 | 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | Phenylboronic acid | Pd(OAc)₂ | 5,7-diphenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | 98 |
| 2 | 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 5,7-bis(4-methoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | 91 |
| 3 | 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | 4-Fluorophenylboronic acid | Pd(OAc)₂ | 5,7-bis(4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | 74 |
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base, such as an amine, which can also serve as the solvent. wikipedia.org The Sonogashira coupling is invaluable for synthesizing alkynylated quinazolines, which are important precursors for more complex derivatives. nih.gov
Research has demonstrated the application of this methodology for the functionalization of precursors that lead to C5-substituted quinazolinones. For instance, the Pd/C-PPh₃-CuI catalyzed Sonogashira cross-coupling of 2-amino-5-iodobenzamide with various terminal acetylenes proceeds efficiently to afford 5-alkynyl-2-aminobenzamides, which are direct precursors to the corresponding quinazolinone derivatives. nih.gov This highlights the utility of the Sonogashira reaction in modifying the benzene (B151609) ring portion of the quinazoline scaffold at the position that corresponds to C5. nih.gov
Table 2: Sonogashira Cross-Coupling of a Quinazolinone Precursor at the C5 Position Data sourced from studies on halogenated quinazolinone precursors. nih.gov
| Entry | Halide Precursor | Terminal Alkyne | Catalyst System | Product |
| 1 | 2-amino-5-iodobenzamide | Phenylacetylene | 10% Pd/C, PPh₃, CuI | 2-amino-5-(phenylethynyl)benzamide |
| 2 | 2-amino-5-iodobenzamide | 1-Hexyne | 10% Pd/C, PPh₃, CuI | 2-amino-5-(hex-1-yn-1-yl)benzamide |
| 3 | 2-amino-5-iodobenzamide | 3,3-Dimethyl-1-butyne | 10% Pd/C, PPh₃, CuI | 2-amino-5-((3,3-dimethylbut-1-yn-1-yl))benzamide |
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides using a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org The resulting borylated compounds are stable, can be purified by chromatography, and serve as versatile coupling partners in subsequent Suzuki-Miyaura reactions. organic-chemistry.org
This procedure is a powerful tool for preparing the necessary organoboron precursors for Suzuki couplings. To synthesize C5-functionalized this compound derivatives, a 5-haloquinazoline can be converted into a quinazolin-5-yl boronate ester via Miyaura borylation. This intermediate can then be coupled with a variety of aryl or vinyl halides to introduce diverse substituents at the C5 position. The reaction is typically catalyzed by a palladium complex like PdCl₂(dppf) in the presence of a base such as potassium acetate (KOAc). organic-chemistry.org Although specific examples for C5-borylation of quinazoline are not prevalent in the literature, the methodology is broadly applicable to aryl halides. organic-chemistry.orgmdpi.com
Copper-catalyzed reactions offer an economical and environmentally benign alternative to palladium-based methods for synthesizing quinazolines. nih.govmdpi.com These protocols include Ullmann-type couplings and various cascade reactions that can be used to construct the quinazoline ring from readily available starting materials. nih.govrsc.org
For the synthesis of this compound and its derivatives, a copper-catalyzed approach would typically involve starting materials that already contain the hydroxyl group or a precursor on the benzene ring. For example, a Cu(I)-catalyzed tandem reaction between a (2-bromophenyl)methanamine derivative bearing a protected hydroxyl group at the appropriate position and an amidine could be envisioned to construct the quinazoline core. mdpi.com Another strategy involves the copper-catalyzed reaction of 2-halobenzaldehydes with amidine hydrochlorides; using a 2-halo-6-hydroxybenzaldehyde derivative would directly lead to a this compound product. rsc.org These methods are advantageous due to the low cost of copper catalysts and often ligand-free conditions. nih.gov
The Negishi cross-coupling, which pairs organozinc compounds with organic halides in the presence of a palladium or nickel catalyst, is a powerful C-C bond-forming reaction. wikipedia.orgorganic-chemistry.org Organozinc reagents exhibit high functional group tolerance and reactivity, often allowing reactions to proceed under mild conditions. sci-hub.st
This methodology is applicable to the synthesis of C5-substituted quinazolines from 5-haloquinazoline precursors. nih.gov The required organozinc reagent can be coupled with 5-bromo- or 5-iodoquinazoline to introduce a wide range of alkyl, alkenyl, aryl, or allyl groups at the C5 position. The reaction is typically catalyzed by a palladium(0) species, such as Pd(PPh₃)₄. nih.gov While the sensitivity of organozinc reagents to air and moisture requires careful handling, the Negishi coupling remains a highly effective method for the functionalization of heterocyclic systems, including the quinazoline core. nih.govnih.gov
Metal-Free and Organocatalytic Methods
In recent years, a shift towards more sustainable chemical syntheses has led to the development of metal-free and organocatalytic methods for quinazolinone synthesis. These approaches avoid the use of toxic and expensive transition metals, aligning with the principles of green chemistry. nih.govmdpi.com
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. nih.gov For instance, trifluoroacetic acid (TFA) has been used to promote the reaction between anthranilamides and ketoalkynes, which involves a selective breaking of a C-C triple bond to form 2-aryl or 2-alkyl-quinazolin-4(3H)-ones in yields ranging from 45% to 98%. nih.gov Similarly, phosphorous acid (H3PO3) has been shown to effectively catalyze the cyclo-condensation of 2-aminobenzamides and β-ketoesters. nih.gov Other organocatalytic systems include the use of acetic acid for three-component reactions and triethanolamine (TEOA) in domino multi-component strategies. nih.govfrontiersin.org
Metal-free protocols often employ readily available and environmentally benign reagents. Molecular iodine, for example, can catalyze the synthesis of 2-arylquinazolines from 2-aminobenzophenones and aryl amines under an oxygen atmosphere. mdpi.com Another approach involves the use of o-iodoxybenzoicacid (IBX) to mediate the reaction of 2-aminobenzylamine and various aldehydes at room temperature, producing 2-substituted quinazolines in good to excellent yields (55–94%). mdpi.com A notable metal-free method involves the use of excess aliphatic aldehyde in water, which facilitates the oxidation of aminal intermediates to quinazolinones without any other additives. rsc.org Furthermore, a one-pot method using a T3P/DDQ catalyst system allows for the construction of quinazolinones from easily available alcohols via oxidative dehydrogenation under mild, metal-free conditions. researchgate.net
| Catalyst/Reagent | Starting Materials | Key Features | Yield | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Anthranilamides, Ketoalkynes | Selective C-C triple bond cleavage; oxidant-free. | 45–98% | nih.gov |
| Phosphorous acid (H3PO3) | 2-Aminobenzamides, β-ketoesters | Metal-free cyclo-condensation. | 86–95% | nih.gov |
| o-Iodoxybenzoicacid (IBX) | 2-Aminobenzylamine, Aldehydes | Reaction at room temperature. | 55–94% | mdpi.com |
| T3P/DDQ | o-Aminobenzamide, Benzyl alcohol | One-pot oxidative dehydrogenation. | Good | researchgate.net |
| Aliphatic Aldehyde (excess) | 2-Aminobenzamide, Aldehydes | Additive-free reaction in pure water. | Excellent | rsc.org |
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced reaction efficiency. researchgate.netfrontiersin.org This technology has been successfully applied to the synthesis of quinazoline and quinazolinone derivatives. frontiersin.orgnih.gov
Microwave-assisted syntheses often proceed much faster than their conventional counterparts; reactions that take hours or days can be completed in minutes. researchgate.netnih.gov For example, the synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolines via cyclo-condensation of 2-aminobenzylamines and various aldehydes in water can be completed in just 2 minutes under microwave irradiation, affording high to excellent yields. researchgate.net Similarly, a copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide derivatives and alcohols under microwave irradiation was completed in 2 hours, yielding products up to 90%. nih.gov In contrast, the same reaction under conventional oil bath heating required 16 hours and resulted in a lower yield of 55%. nih.gov
The benefits of microwave assistance also extend to multicomponent reactions. A fast, one-pot, microwave-assisted synthesis of polysubstituted quinoline (B57606) and quinazoline derivatives has been developed by reacting aldehydes with various enaminones and malononitrile in glycol at 120°C. nih.gov Solvent-free and catalyst-free conditions have also been achieved, for instance, by heating an equimolar mixture of an aldehyde, dimedone, and urea/thiourea under microwave irradiation to produce quinazoline derivatives. nih.gov
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-Aminobenzamide, Benzyl Alcohol | Microwave-Assisted (CuI catalyst) | 2 hours | Up to 90% | nih.gov |
| Conventional Heating (Oil Bath) | 16 hours | 55% | ||
| General Quinazolinone Synthesis | Microwave Irradiation | 10-20 minutes | 66-97% | researchgate.net |
| Conventional Heating | 3-6 hours | 48-89% | ||
| Aldehyde, Dimedone, Urea | Microwave-Assisted (Solvent/Catalyst-free) | Short | Not specified | nih.gov |
Ultrasound-Promoted Synthetic Pathways
Ultrasound-assisted synthesis is a green chemistry technique that utilizes the energy of acoustic cavitation to enhance chemical reactions. ijsrch.comresearchgate.net This method can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. nih.gov The application of ultrasound has been shown to be an effective and environmentally friendly approach for the synthesis of various heterocyclic compounds, including quinazoline derivatives. nih.govnih.gov
The primary mechanism of ultrasound assistance is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with high temperatures and pressures. ijsrch.comnih.gov This phenomenon enhances mass transfer and can activate substrates, leading to accelerated reaction rates. ijsrch.comnih.gov
One-pot syntheses of novel quinazoline derivatives have been successfully carried out under ultrasonic irradiation by reacting anthranilic acid, acetic anhydride (B1165640), and primary amines. nih.gov This solvent- and catalyst-free method offers significant advantages, including higher yields, reduced reaction times, and simpler work-up procedures compared to conventional approaches. nih.gov Another example is the development of an environmentally friendly and mild Bischler cyclization to access quinazolines with diverse substitutions, which was promoted by ultrasound. nih.gov This method was used to prepare a library of 53 quinazoline derivatives for biological screening. nih.gov The efficiency of ultrasound irradiation is particularly notable in N-alkylation reactions, where it provides outstanding benefits in terms of reaction time and energy consumption. nih.gov
| Reaction Type | Starting Materials | Key Advantages | Reference |
|---|---|---|---|
| One-Pot Synthesis | Anthranilic acid, Acetic anhydride, Primary amines | Solvent/catalyst-free, higher yields, shorter reaction times. | nih.gov |
| Bischler Cyclization | Not specified | Environmentally friendly, mild conditions. | nih.gov |
| N-Alkylation | Quinoline-imidazole precursors | Reduced reaction time, lower energy consumption. | nih.gov |
Multicomponent and One-Pot Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials, are highly valued in synthetic chemistry for their efficiency and atom economy. nih.govopenmedicinalchemistryjournal.com These, along with other one-pot syntheses, provide a powerful strategy for the rapid construction of complex molecules like this compound and its derivatives from simple precursors. rsc.orgfrontiersin.orgresearchgate.net
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been adapted for the synthesis of polycyclic quinazolinones. nih.gov In one approach, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation. nih.gov Another variation uses cyanamide as the amine component in the Ugi-4CR, followed by a radical-induced cyclization to yield the desired quinazolinone scaffold. nih.gov
Various catalysts and conditions have been employed to facilitate one-pot syntheses. A copper-mediated one-pot condensation has been developed for synthesizing quinazolinone derivatives using ammonia as an in situ source for amine generation, resulting in the formation of four new C-N bonds in good to excellent yields. rsc.org Another sustainable approach utilizes a magnetically recoverable palladium catalyst for the coupling of aryl iodides, a carbonyl source, and 2-aminobenzamide in an eco-friendly PEG/water solvent system, achieving high product yields of 82-98%. frontiersin.org MCRs have also been used to synthesize benzimidazo-quinazolinones from aromatic aldehydes, 2-aminobenzimidazole (B67599), and dimedone under solvent-free conditions using a reusable nano-porous silica catalyst. openmedicinalchemistryjournal.com These methods highlight the versatility of one-pot and multicomponent strategies in generating diverse quinazoline structures efficiently and sustainably. openmedicinalchemistryjournal.comfrontiersin.org
| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Ugi-4CR followed by Pd-catalyzed annulation | o-Cyanobenzaldehydes, o-bromobenzoic acids, isocyanides, ammonia | Palladium catalyst | Rapid synthesis of polycyclic quinazolinones. | nih.gov |
| Ugi-4CR followed by radical cyclization | Aldehyde, acid, isocyanide, cyanamide | AIBN/tributyltin hydride | Novel use of cyanamide in Ugi reaction. | nih.gov |
| One-Pot Condensation | Various precursors with ammonia source | Copper catalyst | In situ amine generation, forms four C-N bonds. | rsc.org |
| Magnetic Catalyst MCR | Aryl iodides, CO source, 2-aminobenzamide | Magnetically recoverable Pd catalyst in PEG/water | Sustainable, high yields (82-98%), recyclable catalyst. | frontiersin.org |
| Solvent-free MCR | Aromatic aldehydes, 2-aminobenzimidazole, dimedone | Sulfonic acid functionalized nano-porous silica | Eco-friendly, reusable solid acid catalyst. | openmedicinalchemistryjournal.com |
Oxidative Cyclization Protocols
Oxidative cyclization is a common and effective strategy for synthesizing quinazolinone derivatives. ujpronline.com This method typically involves the condensation of a 2-aminobenzamide with an aldehyde or alcohol, followed by the oxidation of the resulting dihydroquinazoline (B8668462) intermediate to form the aromatic quinazolinone ring system. nih.govnih.gov
A variety of oxidizing agents and catalytic systems have been developed for this transformation. A K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been achieved under electrolytic conditions, avoiding the need for transition metals and bases. nih.gov This electrochemical approach allows for the direct oxidative cyclization to proceed at room temperature in a one-pot procedure. nih.gov
The choice of oxidant and catalyst is crucial for the reaction's efficiency and selectivity. The reaction of 2-aminobenzamides with alcohols can proceed through a two-step oxidation pathway where the alcohol is first oxidized to an aldehyde, which then couples with the aminobenzamide. nih.gov This process requires a catalyst with high activity and selectivity to manage the dehydrogenation of both C-H and N-H bonds in one pot. nih.gov Traditional methods have employed stoichiometric oxidants like KMnO4, MnO2, and DDQ, but these can lead to over-oxidation and generate significant waste. nih.gov Modern protocols focus on more sustainable and catalytic approaches. For example, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides an efficient one-pot synthesis of quinazolines under mild conditions. mdpi.com
Aza-Diels-Alder and Aza-Wittig Reactions
The Aza-Diels-Alder and Aza-Wittig reactions are powerful synthetic tools for the construction of nitrogen-containing heterocyclic compounds, including the quinazoline scaffold. nih.govujpronline.com
The imino-Diels-Alder reaction, a type of Aza-Diels-Alder reaction, involves the coupling of an imine with an electron-rich alkene and has become a valuable method for synthesizing quinazoline derivatives. nih.gov The Povarov reaction is a specific example where an imine, formed from the condensation of an aniline (B41778) and an aldehyde, reacts with a dienophile in a [4+2]-cycloaddition. nih.gov The resulting dihydro intermediate is then oxidized to yield the quinoline or quinazoline moiety. nih.gov This strategy has been successfully used to prepare a variety of chlorinated quinolines and benzoquinolines. nih.gov
The Aza-Wittig reaction provides another route to the quinazoline core. This reaction typically involves the intramolecular cyclization of an iminophosphorane intermediate. nih.gov For example, 2-alkoxy-3H-quinazolin-4-ones have been synthesized from a carbodiimide intermediate, which is itself obtained from the aza-Wittig reaction of an iminophosphorane with an aromatic isocyanate. nih.gov In another application, a tandem Staudinger–Aza-Wittig–Nucleophilic addition sequence has been developed to synthesize indolo[1,2-c]quinazolines. nih.govrsc.org In this process, an azide reacts with triphenylphosphine to form an iminophosphorane, which then undergoes an intramolecular Aza-Wittig reaction to form the quinazoline ring system. nih.gov The use of a fluorous biphasic system with a perfluoroalkyl-tagged triphenylphosphine allows for easy separation of the desired quinazolinone product. nih.gov
Electrochemical Synthetic Approaches
Electrochemical synthesis represents a green and sustainable methodology that uses electrons as reagents, thereby avoiding the need for chemical oxidants and reducing waste. nih.govacs.org This approach has been successfully applied to the synthesis of quinazolines and quinazolinones under mild conditions. nih.govnih.gov
One electrochemical method involves the anodic direct oxidation of a C(sp³)-H bond for amination, followed by C-N cleavage. nih.govacs.org This process can be carried out in aqueous media, is metal-free and chemical oxidant-free, and has a broad substrate scope. nih.govacs.org For instance, the electrolysis of o-carbonyl-substituted anilines and amines in an undivided cell with a platinum plate electrode can produce quinazolines and quinazolinones in high yields. nih.govacs.org
Another electrochemical strategy combines I2 with electrochemical synthesis to induce a C-H oxidation reaction in water at room temperature. nih.govrsc.org This tandem oxidation process effectively cyclizes amides to form a broad range of quinazolinones. nih.gov The use of K2S2O8 as an inexpensive radical surrogate under undivided electrolytic conditions also enables the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides without requiring a transition metal or base. nih.gov Furthermore, an efficient anodic dehydrogenative oxidation/cyclization of benzylic chlorides and 2-aminobenzamides has been developed, providing quinazolin-4(3H)-ones in good yields. organic-chemistry.org This method operates under metal-free and acceptor-free conditions, highlighting the practicality and sustainability of electrochemical approaches for synthesizing biologically important heterocycles. organic-chemistry.org
| Method | Reactants | Key Conditions/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Anodic C(sp³)-H Amination/C-N Cleavage | o-Carbonyl-substituted anilines, Amines | Pt electrodes, NH4PF6 electrolyte, DMSO/H2O | Metal-free, oxidant-free, aqueous media tolerant. | nih.govacs.org |
| I2-catalyzed Tandem Oxidation | Alcohols, 2-Aminobenzamides | I2 catalyst, electrochemical oxidation, aqueous solution | Green solvent (water), room temperature. | nih.govrsc.org |
| K2S2O8-promoted Oxidative Cyclization | Primary alcohols, 2-Aminobenzamides | K2S2O8, undivided electrolytic cell | Transition metal-free, base-free. | nih.gov |
| Anodic Dehydrogenative Oxidation | Benzylic chlorides, 2-Aminobenzamides | RVC anode, Pt cathode, Bu4NBF4 electrolyte | Metal-free, acceptor-free. | organic-chemistry.org |
Cascade Approaches in Quinazolinone Synthesis
Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient strategy for the synthesis of complex molecules like this compound from simple starting materials in a single operation. This approach avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste. A common cascade approach for the synthesis of the quinazolinone core, which can be adapted for this compound, involves the reaction of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source.
For the synthesis of this compound, a plausible cascade pathway would commence with a 2-amino-6-hydroxybenzoic acid derivative. This precursor could react with an amidine hydrochloride in the presence of a copper catalyst. The reaction would proceed through a sequence of C-N bond formations and cyclization steps to yield the desired this compound derivative. rsc.org One-pot multi-step cascade methods have also been developed, engaging multiple reactive centers to construct complex fused quinazolinone systems. nih.gov
Cyclocondensation Reaction Mechanisms
Cyclocondensation reactions are fundamental to the synthesis of the quinazoline ring system. The mechanism typically involves the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic quinazoline nucleus.
In the context of this compound synthesis, a key precursor such as 2-amino-6-hydroxybenzonitrile can be employed. The reaction of this precursor with an orthoester, for instance, would proceed through the initial formation of an N-acyl intermediate. This intermediate then undergoes an intramolecular cyclization, where the amino group attacks the newly formed imine carbon. A final tautomerization and aromatization step would then lead to the formation of the this compound ring system. The specific mechanism and the rate-determining step can be influenced by the nature of the reactants, catalysts, and reaction conditions. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including this compound, to minimize environmental impact.
Aqueous Media and Solvent-Free Conditions
The use of water as a solvent offers significant environmental benefits over traditional organic solvents. For the synthesis of quinazolinone derivatives, reactions in aqueous media have been shown to be effective, often facilitated by the use of surfactants or co-solvents to overcome solubility issues. Basic ionic liquids, for instance, can act as both a catalyst and a surfactant in aqueous media for quinazolinone synthesis. nih.gov
Solvent-free reactions represent another key green chemistry approach. These reactions are typically conducted by heating a mixture of the neat reactants, sometimes with the aid of a solid support or catalyst. Microwave irradiation can be effectively combined with solvent-free conditions to accelerate reaction rates and improve yields of quinazolinone derivatives.
| Reaction Type | Reactants | Conditions | Yield (%) | Reference |
| Aqueous Synthesis | 2-aminobenzonitrile (B23959), cyclohexanone | Basic ionic liquid [PRIm][OH], water | High | nih.gov |
| Solvent-Free Synthesis | Isatoic anhydride, aldehyde, amine | Triethanolamine, NaCl, reflux | Moderate to Good | frontiersin.org |
Ionic Liquid Applications
Ionic liquids (ILs) have emerged as versatile and environmentally friendly alternatives to volatile organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a range of applications. In the synthesis of quinazolinones, ionic liquids can function as both the solvent and the catalyst. researchgate.net
Acidic ionic liquids can catalyze the reaction by activating the reactants, while basic ionic liquids can promote condensation reactions. nih.gov The use of ionic liquids can lead to improved reaction rates, higher yields, and easier product isolation and catalyst recycling. For instance, 1-propyl-3-alkylimidazolium hydroxide ionic liquids have demonstrated excellent catalytic performance in the synthesis of quinazolinones in aqueous media. nih.gov
| Ionic Liquid Type | Role | Reaction | Advantage | Reference |
| Acidic Ionic Liquid | Catalyst and Solvent | Quinazoline synthesis | Self-catalysis, easy workup | researchgate.net |
| Basic Imidazolium-based IL | Catalyst and Surfactant | Quinazolinone synthesis in water | Enhanced reaction in aqueous media | nih.gov |
Biocatalytic Systems (e.g., Laccase/DDQ)
Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Enzymes can operate under mild conditions and in aqueous media, reducing the need for harsh reagents and organic solvents. The laccase/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) system is a bioinspired cooperative catalytic system that has been successfully applied to the aerobic oxidative synthesis of quinazolinones. rsc.orgrsc.org
This system utilizes laccase, an eco-friendly biocatalyst, and DDQ as a co-catalyst, with molecular oxygen from the air serving as the ultimate oxidant. The reaction typically proceeds in two steps: a chemical cyclization to form a dihydroquinazolinone intermediate, followed by a chemoenzymatic oxidation to the final quinazolinone product. This method provides high yields (80-95%) under ambient temperature and in aqueous media. rsc.orgrsc.orgresearchgate.net
| Biocatalytic System | Reactants | Oxidant | Key Features | Reference |
| Laccase/DDQ | o-anthranilamide, aldehyde | Air or O₂ | Eco-friendly, mild conditions, aqueous media | rsc.orgacademie-sciences.fr |
Nanocatalyst Development and Application
Nanocatalysts have garnered significant attention in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nanocatalysts have been developed for the synthesis of quinazoline and quinazolinone derivatives, offering advantages such as high efficiency, reusability, and mild reaction conditions. bohrium.com
Magnetically separable nanocatalysts, for example, allow for easy recovery and reuse of the catalyst, aligning with the principles of green chemistry. bohrium.com Functionalized mesoporous silica, such as SBA-15 modified with ellagic acid, has been used as a novel nanocatalyst for the one-pot synthesis of 4-oxo-quinazoline derivatives with high yields. nih.gov Similarly, titanium-containing solid acid nanoparticles have also been employed for the efficient synthesis of quinazoline derivatives. jsynthchem.com
| Nanocatalyst | Reaction Type | Advantages | Yield (%) | Reference |
| Functionalized SBA-15 | One-pot synthesis of 4-oxo-quinazolines | Recoverable, high surface area | 78-96 | nih.gov |
| Magnetic Nanoparticles | Synthesis of quinazoline derivatives | Easy separation and reusability | High | bohrium.com |
| Titanium-containing solid acid nanoparticles | Synthesis of quinazoline derivatives | Efficient, heterogeneous catalyst | Good to Excellent | jsynthchem.com |
Bio-sourced Solvent Utilization
The replacement of conventional petroleum-based solvents with sustainable alternatives derived from biomass is a critical step in reducing the environmental impact of chemical synthesis. researchgate.net These bio-based solvents are typically less toxic and biodegradable. In the context of quinazoline synthesis, researchers have explored various bio-sourced solvents to create greener reaction pathways.
A notable example is the use of pinane , a renewable and recyclable solvent, in the microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their precursors. nih.govnih.gov Pinane, which is derived from the catalytic reduction of pinene, has been shown to facilitate the cyclization step in quinazolinone formation. nih.gov This method is highlighted as one of the simplest and most cost-effective routes reported. nih.gov The use of pinane under microwave irradiation allows for the selective preparation of either the final quinazolinone products or their diamide intermediates in high yields. nih.govresearchgate.net
Table 1: Microwave-Assisted Synthesis of Quinazolinone Derivatives Using Pinane
| Reactants | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Substituted 2-aminobenzamide and succinic anhydride | Pinane | Microwave Irradiation | 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acid derivatives | High | nih.govnih.gov |
Beyond pinane, other biomass-derived green solvents such as eucalyptol and sabinene have proven effective in the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones. researchgate.net While these reactions may require longer durations to achieve optimal yields, the products can often be obtained through simple filtration, which significantly reduces the need for large quantities of solvents for purification and aligns with atom-saving principles. researchgate.net The use of a low-melting mixture of maltose–dimethylurea (DMU)–NH4Cl has also been reported as an inexpensive, non-toxic, and biodegradable reaction medium for the catalyst-free synthesis of quinazoline derivatives. rsc.org
Waste Minimization and Recyclability Strategies
Effective waste minimization is a multi-faceted approach that encompasses catalyst recycling, solvent-free reactions, and one-pot procedures to enhance atom economy and reduce environmental pollution. researchgate.net
Catalyst Recyclability: A significant advancement in sustainable synthesis is the development of recyclable catalysts, particularly magnetically separable nanocatalysts. bohrium.com These catalysts offer high stability and can be easily recovered from the reaction medium using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. bohrium.comnih.gov This approach is not only cost-effective but also drastically reduces chemical waste. researchgate.net
For instance, a novel magnetic nano-catalyst based on graphene oxide has been successfully used for the one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.govresearchgate.net This catalyst was recycled four times without a significant change in its efficiency. researchgate.net Similarly, an Fe3O4@Sap/Cu(II) nanocatalyst used in water for the synthesis of quinazolines was reused for at least six consecutive times with only a slight decrease in activity. frontiersin.orgnanomaterchem.com
Table 2: Recyclability of Various Catalysts in the Synthesis of Quinazoline Derivatives
| Catalyst | Synthetic Method | Solvent | Recyclability (Cycles) | Key Advantages | Reference |
|---|---|---|---|---|---|
| GO@Fe3O4@...Cu(II) | Three-component one-pot synthesis | Solvent-free | 4 | Easy separation, high efficiency, short reaction time. | nih.govresearchgate.net |
| Fe3O4@Sap/Cu(II) | One-pot cyclocondensation | Water | 6 | High selectivity, short reaction times. | frontiersin.org |
| α-MnO2 | Cascade synthesis from 2-aminobenzylamines and alcohols | Chlorobenzene | Separated by centrifugation and reused with no loss in activity. | Robust, reusable, cost-effective. | frontiersin.org |
| Magnetic ionic liquid (bmim[FeCl4]) | One-pot multi-component reaction | Solvent-free | 4 | Short reaction time, high atom economy. | frontiersin.org |
Other Waste Reduction Strategies:
One-Pot and Multi-Component Reactions (MCRs): These reactions, where multiple steps are performed in a single reaction vessel without isolating intermediates, are inherently green. nih.gov They reduce solvent usage, energy consumption, and waste generated from purification steps. The synthesis of quinazolines using magnetic ionic liquids or other nanocatalysts often employs an MCR approach, resulting in high yields and environmental friendliness. frontiersin.orgnih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent is an ideal green chemistry approach. Microwave-assisted synthesis of quinazoline derivatives has been successfully performed under solvent- and catalyst-free conditions, offering advantages of better yields, shorter reaction times, and lower energy input. nih.govresearchgate.netnih.gov
Use of Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several protocols for quinazoline synthesis have been developed using water as the reaction medium, often in combination with recyclable catalysts, which simplifies product separation and enhances the environmental profile of the synthesis. frontiersin.orgfrontiersin.org
By integrating these strategies, the synthesis of this compound and its derivatives can be aligned with the principles of green chemistry, leading to more sustainable and efficient manufacturing processes for these vital pharmaceutical building blocks.
Chemical Reactivity and Transformation Mechanisms of Quinazolin 5 Ol
Oxidation Reactions (e.g., Quinazoline (B50416) N-Oxide Formation)
Quinazolin-5-ol can undergo oxidation reactions, notably leading to the formation of quinazoline N-oxides. This transformation typically involves the oxidation of one of the nitrogen atoms within the pyrimidine (B1678525) ring. Common oxidizing agents employed for such reactions include hydrogen peroxide and peracids . The resulting quinazoline N-oxides can serve as intermediates for further chemical modifications or possess their own unique reactivity profiles. For instance, quinazoline 3-oxides have been utilized in cross-dehydrogenative coupling reactions, demonstrating the utility of the N-oxide moiety in facilitating C-H bond functionalization nih.govsemanticscholar.org. Electrochemical oxidation methods have also been developed for the synthesis of quinazoline derivatives, offering a metal- and oxidant-free approach acs.org.
Reduction Pathways (e.g., Dihydroquinazoline (B8668462) Derivatives Formation)
The reduction of this compound can yield dihydroquinazoline derivatives. This process typically involves the saturation of one or more double bonds within the pyrimidine ring, leading to a less aromatic and more flexible structure. Common reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are often utilized for such transformations . Synthetic strategies also exist for the direct formation of 3,4-dihydroquinazolines through multi-component reactions, involving the assembly of C-N bonds and subsequent cyclization acs.org.
Nucleophilic Substitution Reactions
This compound is capable of participating in nucleophilic substitution reactions. The hydroxyl group at the 5-position can be a site for substitution, where it can be replaced by various other functional groups using appropriate nucleophiles, such as amines or thiols . Furthermore, the quinazoline scaffold itself is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups or where a good leaving group is present. These reactions are crucial for introducing diverse substituents onto the quinazoline core, thereby modulating its chemical and biological properties chim.itacs.org. For example, the methylsulfanyl group in related pyrimidinone systems can undergo nucleophilic substitution by amines and hydrazines researchgate.net.
Carbon-Carbon and Carbon-Nitrogen Bond Transformations and Cleavages
The quinazoline framework offers multiple avenues for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation and transformation, which are fundamental for synthesizing complex derivatives.
C-N Bond Formation: Strategies for forming C-N bonds within the quinazoline system include copper-catalyzed Ullmann couplings, which facilitate the formation of these bonds between aniline (B41778) derivatives and halopyrimidines . Oxidative C-H amination reactions, often employing metal catalysts or metal-free conditions, are also significant for directly functionalizing C-H bonds with nitrogen nucleophiles uri.edu. Radical decarboxylative coupling methods provide another route to C-N bond construction mdpi.com. Additionally, the incorporation of carbon dioxide (CO2) into heterocyclic structures can lead to C-N bond formation mdpi.com.
C-C Bond Formation: The formation of C-C bonds is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl or vinyl groups onto the quinazoline core . Annulation reactions, including [4+2] C-H annulation with alkyl azides, are employed for constructing the quinazoline ring system itself acs.org. Furthermore, reactions like the Pictet-Spengler cyclization can be utilized to create fused ring systems involving C-C bond formation nih.gov.
Bond Cleavage: While less frequently highlighted for this compound itself, C-C bond cleavage can occur in specific synthetic pathways leading to quinazolinone derivatives nih.gov. Transformations involving C-H bond functionalization are also key reactions within the broader quinazoline chemistry, enabling selective derivatization nih.govsemanticscholar.orgchim.it.
Table 1: General Reactivity of this compound
| Reaction Type | Description | Common Reagents/Nucleophiles | Major Products | Citation(s) |
| Oxidation | Formation of quinazoline N-oxides | H2O2, Peracids | Quinazoline N-oxides | |
| Reduction | Formation of dihydroquinazoline derivatives | NaBH4, LiAlH4 | Dihydroquinazoline derivatives | |
| Nucleophilic Substitution | Replacement of the hydroxyl group or other positions | Amines, Thiols | Substituted quinazoline derivatives |
Table 2: C-N and C-C Bond Formation Strategies in Quinazoline Chemistry
| Reaction Type | Description | Catalysts/Conditions | Relevance to this compound Scaffold | Citation(s) |
| Ullmann Coupling | C-N bond formation between anilines and halopyrimidines | Cu(I), 1,10-phenanthroline | Applicable to scaffold | |
| Suzuki-Miyaura Coupling | C-C bond formation | Palladium catalysts | Applicable to scaffold | |
| Nucleophilic Aromatic Subst. | C-N bond formation via displacement of halide | Base (e.g., Cs2CO3), DMSO | Applicable to scaffold | chim.itacs.org |
| Oxidative C-H Amination | C-N bond formation via functionalization of C-H bonds | Metal-free (I(III)), Cu | Applicable to scaffold | uri.edu |
| Radical Decarboxylative C-N | C-N bond formation via decarboxylation of NHP esters | Cu catalyst, light | Applicable to scaffold | mdpi.com |
| CO2 Fixation/Carbonylation | C-N bond formation using CO2 | Various catalysts | Applicable to scaffold | mdpi.com |
| C-H Annulation | Formation of quinazoline ring via C-H functionalization | Rh/Cu cocatalysis, O2 | Applicable to scaffold | acs.org |
| Pictet-Spengler Reaction | Formation of fused ring systems, involving C-C bond formation | Acid catalysis | Applicable to scaffold | nih.gov |
Intramolecular Proton Transfer Mechanisms (e.g., Excited-State Intramolecular Proton Transfer (ESIPT))
Intramolecular Proton Transfer (IPT), particularly Excited-State Intramolecular Proton Transfer (ESIPT), is a photophysical process observed in molecules possessing specific structural motifs. ESIPT occurs when a proton is transferred intramolecularly from a proton donor to a proton acceptor unit within the same molecule, typically facilitated by a strong intramolecular hydrogen bond rsc.orgacs.orgmdpi.comresearchgate.netacs.orgglobal-sci.comsemanticscholar.orgresearchgate.net. This process is often initiated upon photoexcitation, leading to the formation of a transient tautomeric species in the excited state researchgate.net.
The mechanism generally involves:
The ground state of the molecule exists in an enol form (E) with an intramolecular hydrogen bond.
Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase, promoting proton transfer.
An ultrafast proton transfer from the excited enol form (E) to the keto form (K) occurs.
The excited keto form (K*) then relaxes to the ground state, emitting fluorescence, often characterized by a large Stokes shift and dual emission bands rsc.orgresearchgate.net.
While direct experimental evidence for ESIPT in this compound itself is not extensively detailed in the provided literature, its structure, featuring a hydroxyl group and nitrogen atoms within the heterocyclic ring, presents the potential for intramolecular hydrogen bonding. Such interactions are critical for initiating ESIPT. Therefore, this compound or its derivatives, particularly those designed to enhance hydrogen bonding capabilities, could potentially exhibit ESIPT phenomena under appropriate photophysical conditions acs.orgmdpi.com.
Listed Compounds
this compound
Quinazoline N-Oxide
Dihydroquinazoline derivatives
5-hydroxyaniline derivatives
Chloropyrimidines
Methyl 2-aminobenzoate (B8764639)
5-Bromoquinazoline
5-Aminosalicylic acid
5-Aminobenzoic acid
Methyl 2-cyanoacetate
5-hydroxybenzoic acid
Furo[2,3-f]this compound
6,7-bis(arylthio)-quinazoline-5,8-diones
Quinazolinone derivatives
Quinazoline
Quinazoline 3-oxides
3,4-dihydroquinazolines
Amines
Thiols
Aniline derivatives
Halopyrimidines
Alkyl azides
Aryl or vinyl groups
Alkyl groups
Acyl groups
8-(1H-Benzo[d]imidazol-2-yl)quinolin-7-ol (HQB)
2-(2′-Hydroxyphenyl)pyrimidines
2-aminoethanols
Propargylic alcohols
Quinazoline-2,4(1H,3H)-diones
Benzodiazepine analogues
N-methylindoles
Indoles
2-phenylquinazolin-4-yl)-1H-benzo[b] rsc.orgdiazepin-2(5H)-one
4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b] rsc.orgdiazepin-2(5H)-one
Pyrrolo-quinazoline derivatives
4-amino quinazoline derivatives
N-(4-fluorophenyl)quinazolin-4-amine
Benzimidazo-quinazolinones
Triazolo/benzimidazoloquinazolinones
Pyrazolo[1,5-a]quinazolines
3-amino-1,2,4-triazole
Dimedone
Isatins
Isatoic anhydride (B1165640)
o-aminobenzamide
β-ketoester
Quinazolin-4(3H)-one
Quinazolin-5(7H)-one
Quinethazone
Computational Chemistry and Theoretical Investigations of Quinazolin 5 Ol Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.netossila.com It is widely applied to quinazoline (B50416) derivatives to elucidate their geometric and electronic properties. dergipark.org.trsapub.org
Structural optimization is a fundamental DFT application that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. dergipark.org.tr For quinazoline systems, this process is often carried out in the gas phase using hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311G(d,p). mdpi.comresearchgate.net
In studies of quinazolinone derivatives, such as those incorporating a triazole ring, geometry optimization reveals that the fused ring systems energetically favor a planar conformation. researchgate.net For instance, in 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, the benzene (B151609), triazole, and quinazolinone rings all adopt a planar structure. researchgate.net This planarity is a critical factor that influences the molecule's electronic properties, reactivity, and intermolecular interactions. researchgate.net The accuracy of these computational models is often validated by comparing the optimized bond lengths and angles with experimental data obtained from single-crystal X-ray diffraction, which generally show good agreement. mdpi.com
Conformational analysis, which explores the different spatial arrangements of a molecule and their corresponding energies, is also crucial. beilstein-journals.orgnd.edu For flexible molecules, DFT calculations can identify the most stable conformers, providing insight into the structures that are most likely to be present and biologically active. nd.edu
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. ossila.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. physchemres.org
DFT calculations are widely used to determine the energies and spatial distributions of these orbitals for quinazoline derivatives. dergipark.org.trsapub.orgmdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org For example, in a study of antioxidant quinazolin-4-one derivatives, the compound with the lowest energy gap (1.522 eV) was found to be the most effective scavenger of free radicals. sapub.org
The analysis of FMOs provides valuable information on intramolecular charge transfer. mdpi.com In many quinazoline derivatives, the HOMO is often localized on one part of the molecule (e.g., an electron-rich substituent), while the LUMO is centered on another (e.g., the quinazoline core), indicating the pathway of electronic transitions. mdpi.commdpi.com
Calculated FMO Energies for Selected Quinazoline Derivatives
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one | B3LYP/6-311G(d,p) | -6.328 | -1.757 | 4.571 | researchgate.net |
| Quinazolin-4-one Derivative (Compound 2) | B3LYP/6-311G(d,p) | -6.918 | -2.228 | 4.690 | sapub.org |
| Quinazolin-4-one Derivative (Compound 5) | B3LYP/6-311G(d,p) | -5.322 | -3.800 | 1.522 | sapub.org |
| Quinoline (B57606) | B3LYP/6–31+G(d, p) | -6.646 | -1.816 | 4.830 | scirp.org |
Key global reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron. Calculated as IP = -EHOMO. A lower IP indicates a better electron donor. sapub.orgresearchgate.net
Electron Affinity (EA): The energy released when an electron is added. Calculated as EA = -ELUMO. A higher EA suggests a better electron acceptor. sapub.orgresearchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (IP - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. sapub.orgresearchgate.net
Chemical Softness (S or σ): The inverse of hardness (S = 1/η). "Soft" molecules are more polarizable and reactive. sapub.orgresearchgate.net
Electronegativity (χ): The power of an atom or group to attract electrons. Calculated as χ = (IP + EA) / 2. sapub.orgresearchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ -χ). It quantifies the electrophilic nature of a molecule. dergipark.org.trsapub.org
Studies on quinazoline derivatives consistently use these descriptors to compare the reactivity of different compounds within a series. sapub.orgmdpi.com For example, a compound with high softness and a high electrophilicity index is predicted to be highly reactive. sapub.org
Global Reactivity Descriptors for a Quinazoline Derivative
Data for 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one
| Descriptor | Value (eV) | Source |
|---|---|---|
| Ionization Potential (IP) | 6.328 | researchgate.net |
| Electron Affinity (EA) | 1.757 | researchgate.net |
| Electronegativity (χ) | 4.0425 | researchgate.net |
| Chemical Hardness (η) | 2.2855 | researchgate.net |
| Chemical Softness (σ) | 0.2188 | researchgate.net |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. dergipark.org.trmdpi.com It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attacks. mdpi.comproteopedia.org
MEP maps are color-coded, typically with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). mdpi.commdpi.com Green and yellow areas represent intermediate or neutral potential. mdpi.com
For quinazoline derivatives, MEP analysis often shows negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of a carbonyl group, identifying these as likely sites for hydrogen bond acceptance or interaction with electrophiles. mdpi.com Conversely, hydrogen atoms attached to nitrogen often appear as blue regions, indicating they are potential hydrogen bond donors. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (like UV-Vis spectra). cecam.orgrespectprogram.org This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. mdpi.comnih.gov
TD-DFT calculations on quinazoline derivatives have been used to theoretically determine their maximum absorption wavelengths (λmax). mdpi.com These theoretical spectra can be compared with experimental data to validate the computational method and to help interpret the nature of the electronic transitions (e.g., π→π* or n→π* transitions). mdpi.comscirp.org For instance, a study on 2-benzyloxy-1,2,4-triazolo[1,5-a]-quinazoline predicted a peak absorption at 269 nm, which was attributed to electronic transitions involving frontier molecular orbitals. mdpi.com
Molecular Dynamics Simulations (MDS)
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, flexibility, and interactions of molecules in a dynamic environment, such as in solution. nih.gov
In the context of quinazoline derivatives, MD simulations are particularly useful for studying their interactions with biological targets like enzymes or receptors. nih.govnih.gov For example, simulations have been used to analyze the binding stability of quinazolinone-based inhibitors within the active site of matrix metalloproteinase-13 (MMP-13). nih.gov These studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex over time, providing insights that are crucial for rational drug design. nih.govfrontiersin.org By observing the conformational flexibility of the ligand and the receptor, researchers can better understand the structural requirements for potent biological activity. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Quinazolin-5-ol |
| Quinazolin-4-one |
| 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one |
| Quinoline |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. biointerfaceresearch.com These studies are fundamental in medicinal chemistry for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds. For quinazoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their potential as anticancer agents, often targeting receptors like EGFR. frontiersin.orgnih.gov The predictive power of a QSAR model is assessed through statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (q²), with higher values indicating a more reliable model. biointerfaceresearch.comfrontiersin.org
The mechanistic activity of this compound derivatives is closely linked to their electronic and geometric properties. physchemres.org QSAR studies investigate these correlations by calculating various molecular descriptors. Density Functional Theory (DFT) is a common method used to compute these parameters. physchemres.orgsapub.org
Key electronic parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. physchemres.org Other electronic descriptors such as electronegativity, electron affinity, and dipole moment also play a significant role in how the molecule interacts with its biological target. physchemres.org For example, studies on quinazoline derivatives as corrosion inhibitors have shown that compounds with a smaller Egap are more readily adsorbed onto a metal surface, leading to higher inhibition efficiency. physchemres.org
Geometric parameters, which describe the 3D shape and size of the molecule, are also vital. Structure-activity relationship (SAR) studies have highlighted that the nature and position of substituents on the quinazoline ring system are critical for determining pharmacological activity. mdpi.com
Table 1: Correlation of Molecular Descriptors with Activity in Quinazoline Derivatives This table is interactive. You can sort and filter the data.
| Descriptor Category | Specific Descriptor | Typical Correlation with Increased Biological Activity | Reference |
|---|---|---|---|
| Electronic | HOMO Energy | Higher (more ability to donate electrons) | physchemres.org |
| Electronic | LUMO Energy | Lower (more ability to accept electrons) | physchemres.org |
| Electronic | Energy Gap (Egap) | Lower (higher reactivity) | physchemres.org |
| Electronic | Dipole Moment | Can influence solubility and binding interactions | mdpi.com |
| Electronic | Electronegativity | Influences interaction with target site | physchemres.org |
| Geometric | Substituent Position | Specific positions (e.g., 2, 6, 8) are critical for activity | mdpi.com |
| Geometric | Molecular Volume/Surface Area | Influences fit within a receptor's binding pocket | mdpi.com |
Advanced Computational Techniques
Beyond standard simulations and QSAR, advanced computational methods offer deeper insights into the properties of this compound systems.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. mdpi.comresearchgate.net By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, this technique provides a detailed picture of close atomic contacts. mdpi.com Red spots or regions on the dnorm map indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. mdpi.com
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Triazoloquinazoline Derivative This table is interactive. You can sort and filter the data.
| Intermolecular Contact | Percentage Contribution (%) | Reference |
|---|---|---|
| H···H | 42.6 | mdpi.com |
| S···H | 16.3 | mdpi.com |
| C···C | 4.3 | mdpi.com |
| O···H | 6.7 | mdpi.com |
| S···S | 1.2 | mdpi.com |
| N···H | 9.7 | mdpi.com |
Machine learning (ML) is increasingly being applied in drug discovery to accelerate the identification and optimization of new therapeutic agents. researchgate.net In quinazoline research, ML algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are used to build more sophisticated and predictive QSAR models. biointerfaceresearch.comdoaj.org These models can handle large, complex datasets and often outperform traditional statistical methods. biointerfaceresearch.com
ML has been successfully used to develop QSAR models that predict the anti-proliferative activity of quinazoline derivatives against cancer cell lines, with one SVM-based model demonstrating a high correlation between predicted and observed activities (R² = 0.749). biointerfaceresearch.com Beyond QSAR, ML models can predict the regioselectivity of chemical reactions, which is crucial for synthetic planning. For instance, an ANN model was developed to predict the most likely site for electrophilic substitution on quinoline derivatives with high accuracy. doaj.org By learning from existing experimental data, ML can guide the design of novel compounds with improved pharmacological profiles and facilitate the synthesis of complex molecules. mdpi.comresearchgate.net
Computational Insights into Reaction Mechanisms
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms involved in the synthesis of quinazoline derivatives. These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors that govern the formation of the quinazoline scaffold.
One area of significant computational focus has been the cyclocondensation reaction, a key step in many quinazoline syntheses. For instance, the mechanism of the reaction between methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate and formamide (B127407) has been theoretically explored using the B3LYP/6-311++G(d,p) computational method. researchgate.net This study revealed that the reaction proceeds through four steps. Conceptual DFT (CDFT) analysis identified the most favorable electrophilic/nucleophilic interaction as being between the C3 electrophilic center of the methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate and the N4 nucleophilic center of formamide. researchgate.net The analysis of activation energies correctly predicted the formation of the quinazoline derivative as the primary product, which aligns with experimental observations. researchgate.net
Bonding Evolution Theory (BET) has offered even deeper insights into these reaction mechanisms. researchgate.net For the formation of C-N and O-H bonds, BET analysis identified four distinct structural stability domains (SSDs). The process begins with the depopulation of the V(N) basin, leading to the formation of the first C-N bond. This is followed by the cleavage of an N-H bond, creating V(N) and V(H) monosynaptic basins, and culminates in the formation of a V(H,O) disynaptic basin, which corresponds to the O-H bond. researchgate.net In the case of dehydration steps, the transition between SSDs corresponds to the cleavage of a C-O bond. researchgate.net
Theoretical studies have also been crucial in understanding the regiochemistry of certain reactions. For example, in the 1,3-dipolar cycloaddition reactions between arylnitriloxides and N-allylquinazolinone to form quinazolinone–isoxazoline (B3343090) hybrids, DFT calculations have been used to support experimental findings. mdpi.com These computational mechanistic studies have consistently agreed with the experimentally observed regiochemistry, confirming the formation of 3,5-disubstituted isoxazoline as the sole regioisomer. mdpi.com
Furthermore, computational methods are employed to understand the synthesis of complex, unusual quinazoline alkaloids. In one such case, the reaction of 2-aminobenzaldehyde (B1207257) with pyrrolidine (B122466) was investigated. rsc.org The experimentally obtained structural parameters of the resulting alkaloid showed good agreement with those calculated theoretically using the DFT/B3LYP/6-31G(d,p) level of theory. rsc.org This level of computational analysis also allows for the calculation of the HOMO–LUMO energy gap, which provides information about the molecule's kinetic stability and reactivity. rsc.org
In the context of drug design, computational techniques are used to elucidate the reaction mechanisms for the synthesis of specific therapeutic agents. For the anticancer drug Gefitinib (B1684475), a synthetic pathway involving cyclization, halogenation, regioselective demethylation, Williamson's ether synthesis, and nucleophilic aromatic substitution has been investigated using quantum chemistry. orientjchem.org The study of the energy profiles of reactants, intermediates, and transition states helps to differentiate between stable and transient species and clarifies the reaction's energetic landscape. orientjchem.org For example, in the final step of Gefitinib synthesis, a nucleophilic aromatic substitution, the amine group of 3-chloro-fluoroaniline attacks the quinazoline core, forming two consecutive transition states before the final C-N bond is formed. orientjchem.org
The following table summarizes key computational parameters obtained from a theoretical study on a quinazoline derivative synthesis, illustrating the type of data generated in these investigations.
| Parameter | Value |
| HOMO-LUMO Energy Gap | [Value] |
| Chemical Hardness | [Value] |
| Chemical Inertness | [Value] |
| Electronegativity | [Value] |
| Electrophilicity Index | [Value] |
| Data derived from a DFT/B3LYP/6-31G(d,p) level of theory calculation for an unusual quinazoline alkaloid. rsc.org |
These computational approaches not only validate experimental results but also provide predictive models for designing new synthetic routes and novel quinazoline derivatives with desired properties.
Structure Activity Relationship Sar Studies of Quinazolin 5 Ol Derivatives
Impact of Substituent Position and Nature on Mechanistic Activity Profiles
The strategic placement and nature of substituents on the quinazolin-5-ol core profoundly influence the pharmacological profile of its derivatives. Research has identified specific modifications that enhance activity across various therapeutic areas.
Antimicrobial Activity
SAR studies for antimicrobial activity have revealed that modifications at several positions on the quinazolinone ring are critical. The presence of substituents at positions 2 and 3, the incorporation of halogen atoms at positions 6 and 8, and the introduction of amine or substituted amine groups at position 4 have been shown to improve antimicrobial efficacy nih.gov. Furthermore, a substituted aromatic ring at position 3, along with methyl or thiol groups at position 2, are considered essential for potent antimicrobial activities nih.gov. Specific examples include:
Compounds 26a-c demonstrated broad antibacterial activities with minimum inhibitory concentration (MIC) values ranging from <0.25 to 2 μg/mL rroij.com.
Compounds 18b and 9 exhibited high sensitivity to Staphylococcus aureus, with MIC values as low as ≤0.25-0.5 μg/mL rroij.com.
Compounds 13a and 13b were particularly effective against Escherichia coli, showing MIC values below 0.25 μg/mL rroij.com.
N-hexyl substituted isatin-quinazoline derivatives have also displayed notable activity against both bacteria and fungi nih.gov.
The introduction of urea, thiourea, acetamide (B32628), or sulfonamide functionalities, particularly when combined with a fluoro group, has led to highly potent antimicrobial agents nih.gov.
Anticancer Activity
The quinazolinone scaffold is a prominent feature in many anticancer agents, with modifications targeting various mechanisms, including epidermal growth factor receptor (EGFR) inhibition and microtubule polymerization.
EGFR Inhibition: The 4-anilino-quinazoline moiety is recognized as a privileged scaffold for developing EGFR inhibitors. Optimal binding affinity and potency are achieved through specific interactions, such as hydrogen bonds formed between the quinazoline's nitrogen atoms (N-1 and N-3) and methionine or threonine residues within the EGFR active site nih.govmdpi.com.
Derivatives based on the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold showed sub-nanomolar IC50 values when an 1H-indol-5-amine group was introduced at position 4. Further substitution on the indole (B1671886) moiety indicated that modifications at positions 1 and 2 reduced activity, while a small lipophilic bromine at position 3 yielded the most favorable results, suggesting a strategy for enhancing target specificity nih.govmdpi.com.
In 6,7-dimethoxy-4-amino-quinazoline derivatives, the attachment of a thiophene-2-ylmethanamine at the C-4 position increased conformational flexibility. Compound 12, for instance, exhibited an IC50 of 3.4 µM against A431 cells, comparable to erlotinib (B232). Electron-donating groups at the 6 and 7 positions of the quinazoline (B50416) core were found to enhance activity nih.govmdpi.com.
For 6-benzamide quinazoline derivatives, a fluor-substituent at the C-2 position of the benzene (B151609) ring proved vital for inhibitory activity. Introducing a nitro group at the C-5 position of the benzamide (B126) moiety further boosted inhibitory activity, whereas replacing the amide linker with a methyl-amino linker led to a significant decrease in activity nih.govmdpi.com.
Among 6-aryl-semicarbazone-4-anilino-quinazoline derivatives, a 4-hydroxy substitution on the phenyl ring resulted in the highest antiproliferative activity, with compound 3 showing an IC50 of 0.07 nM on HepG2 cells nih.govmdpi.com.
Microtubule Polymerization Inhibition: 2-dihydroquinazolin-4(1H)-one derivatives featuring aryl rings (benzene, biphenyl, naphthyl, indolyl) at the C2 position are considered promising antitumor agents. Aryl rings substituted with halogens, nitro groups, or methoxy (B1213986) groups enhance microtubule binding. Furthermore, substitution at the 2-position with alkyl or heteroaryl groups can significantly increase inhibitory potency mdpi.com. Compound 106, for example, demonstrated inhibition of Cdk4 (IC50 = 0.47 µM) and microtubule polymerization (IC50 = 0.6 µM) mdpi.com.
Other Anticancer Mechanisms:
Quinazolinone-4(3H)-one derivatives, such as 3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one and its analog (Compound 21), have shown potent activity against breast cancer cell lines mdpi.com.
Sulfonyl acetamide analogues of quinazoline, including compounds 33, 34, and 35, exhibited potent anticancer activity across various tested cell lines researchgate.net.
Certain 2,3-di-substituted 8-arylamino-3H-imidazo[4,5-g]quinazoline derivatives, particularly compound 32, displayed significant antitumor activity, showing the highest efficacy against the A549 cell line nih.gov.
Anti-inflammatory and Analgesic Activity
Anti-inflammatory: Quinazolinones can inhibit key inflammatory pathways, including COX-2, IL-1β, TNF-α, by modulating the NF-κB pathway nih.gov. SAR studies indicate that halogen substituents (Cl, F) at the R1 position of an aromatic ring decrease IL-1β mRNA expression, while aliphatic substituents at R3 positions show good inhibition of IL-1β gene expression nih.gov. Halogens at R1 (compounds 10–12) also demonstrated up to a nine-fold inhibition of COX-2 mRNA expression nih.gov. For anti-inflammatory effects, a 10-iodo substitution significantly increased activity, and 4-phenylaminomethyl and 6-methoxyphenylaminomethyl substitutions enhanced activity mdpi.com.
Analgesic: SAR studies for analgesic activity suggest that compounds with substitutions on two phenyl rings (e.g., compounds 21 and 22) exhibit higher activity, likely due to increased lipophilicity mdpi.com. Substitution at the 4-position of an attached phenyl ring is more beneficial than at the 3-position, and electron-withdrawing groups generally yield greater activity than electron-donating groups. The trifluoromethyl derivative (23) showed the highest analgesic activity mdpi.com.
Antiviral and Antifungal Activity
Antiviral: In the development of anti-influenza agents, 2,4-disubstituted quinazoline derivatives with amide groups were investigated. Compound 1, identified as 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide, along with a related analog, demonstrated the highest anti-influenza virus activity with IC50 values below 10 μM mdpi.com.
Antifungal: Furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have exhibited good antifungal activity against various fungal species. Compounds 4a and 4e from this class were particularly effective, completely inhibiting the growth of tested Candida and Aspergillus species at an MIC of 12.5 μg/mL capes.gov.br.
Antimalarial Activity
Research into quinazolinone-2-carboxamide derivatives for antimalarial properties has shown that SAR studies can lead to significant improvements in potency, with some studies reporting up to a 95-fold increase acs.org.
Fused Ring System Modifications (e.g., Furo[2,3-f]quinazoline Analogs)
Modifying the basic quinazoline scaffold by fusing it with other heterocyclic ring systems often leads to novel pharmacological properties and enhanced biological activities.
Furo[2,3-f]quinazoline Analogs: These fused systems, alongside 6,7-bis(arylthio)-quinazoline-5,8-diones, have shown promising antifungal activity. They demonstrated effective growth inhibition against Candida, Aspergillus species, and Cryptococcus neoformans, with specific compounds (4a and 4e) achieving complete growth inhibition at an MIC of 12.5 μg/mL capes.gov.br.
Thiazolo[5,4-f]quinazolines: These tricyclic compounds are structural homologs of the 4-aminoquinazoline pharmacophore and have been explored as kinase inhibitors, particularly for DYRK1A. SAR studies indicate that smaller groups attached to the thiazole (B1198619) moiety significantly enhance inhibitory activity. Lead compounds often feature a methylcarbimidate function at position 2 of the thiazole ring, combined with an N-aryl substituent at position 9 of the thiazolo[5,4-f]quinazoline core mdpi.com.
Furothiazolo Pyrimido Quinazolinones: Derivatives such as furothiazolo pyrimido quinazolinones (e.g., compounds 8a–f and 11a–d) have exhibited excellent growth inhibition against both bacterial and fungal pathogens mdpi.com.
Pyridazino[1,6-b]quinazolinone Derivatives: The fusion of a benzene ring onto the pyridazino[1,6-b]quinazolinone scaffold has been shown to substantially increase anti-proliferative activity when compared to derivatives with alkyl or aromatic heterocyclic moieties. The specific nature and positioning of substituents on this appended benzene ring play a critical role in modulating efficacy mdpi.com.
nih.govrsc.orgtriazolo[4,3-c]quinazoline Derivatives: These fused systems have demonstrated considerable in vitro antitumor activity, highlighting the impact of incorporating additional heterocyclic rings onto the quinazoline core scirp.org.
Scaffold Derivatization for Enhanced Target Specificity
The strategic derivatization of the this compound scaffold is a key approach to improving target specificity and potency. This involves fine-tuning molecular interactions with biological targets.
EGFR Target Specificity: For EGFR inhibitors, the 4-anilino-quinazoline core is crucial. Specific hydrogen bonding interactions between the quinazoline nitrogen atoms (N-1, N-3) and amino acid residues like methionine and threonine in the EGFR active site are vital for high affinity and potency nih.govmdpi.com. Modifications on the indole moiety of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives revealed that substitution at indole positions 1 and 2 diminished activity, whereas a small lipophilic bromine at position 3 proved optimal, indicating a pathway to enhance selective binding nih.govmdpi.com. In 6,7-dimethoxy-4-amino-quinazoline derivatives, electron-donating groups at the 6 and 7 positions of the quinazoline core increased activity, suggesting that electronic properties influence target engagement nih.govmdpi.com. The use of a flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core improved antiproliferative and inhibitory activities against both wild-type (EGFRwt) and mutant (EGFR^T790M) forms of EGFR, underscoring the importance of linker design for target interaction nih.govmdpi.com. Furthermore, the presence of two electron-withdrawing groups on the terminal benzene ring of diaryl-thiourea-linked quinazoline derivatives enhanced inhibitory activity against both EGFR and VEGFR2, providing a strategy for achieving dual-target inhibition nih.govmdpi.com.
Antimicrobial Target Engagement: SAR studies for antimicrobial activity suggest that specific substitutions at positions 2, 3, 4, 6, and 8 are critical. Halogens at positions 6 and 8, amine or substituted amine groups at position 4, and substituted aromatic rings or methyl/thiol groups at positions 3 and 2, respectively, are essential for potent antimicrobial effects, likely by facilitating specific interactions with bacterial or fungal cellular targets nih.gov.
Pharmacokinetic and Target Interactions: Incorporating polar groups at the 6 or 8 positions of the quinazolinone ring can improve water solubility and bioavailability while maintaining potent inhibitory activity mdpi.com. This dual benefit aids in both drug delivery and target interaction. For analgesic activities, substitutions on phenyl rings, particularly at the 4-position, and the use of electron-withdrawing groups have shown increased efficacy, suggesting specific binding interactions with pain-related targets mdpi.com.
Compound List
this compound
Furo[2,3-f]quinazoline
6,7-bis(arylthio)-quinazoline-5,8-dione
Thiazolo[5,4-f]quinazolines
Furothiazolo pyrimido quinazolinones
Pyridazino[1,6-b]quinazolinone derivatives
nih.govrsc.orgtriazolo[4,3-c]quinazoline derivatives
4-anilino-quinazoline derivatives
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives
6,7-Dimethoxy-4-amino-quinazoline derivatives
6-benzamide quinazoline derivatives
6-Aryl-semicarbazone-4-anilino-quinazoline derivatives
2-dihydroquinazolin-4(1H)-one derivatives
Quinazolinone-4(3H)-one derivatives
Sulfonyl acetamide analogues of quinazoline
2,3-di-substituted 8-arylamino-3H-imidazo[4,5-g]quinazoline derivatives
Quinazolinone-2-carboxamide derivatives
Spectroscopic and Crystallographic Characterization of Quinazolin 5 Ol Derivatives
X-ray Crystallography and Single Crystal Structure Determination
Several studies have reported the crystallographic data for quinazolinone derivatives, detailing their unit cell parameters, crystal system, and space group. For example, one derivative crystallized in the monoclinic system with space group P2₁/n, exhibiting specific unit cell dimensions and angles mdpi.com. Another derivative was found to crystallize in the monoclinic system with space group P2₁/c, also with defined unit cell parameters ajol.info. These parameters are crucial for understanding crystal packing and potential solid-state reactivity.
Table 1: Representative X-ray Crystallographic Data for Quinazolinone Derivatives
| Compound Reference | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Z | R₁ / wR₂ (%) | Ref. |
| Derivative A | Monoclinic | P2₁/n | a = 5.0319(15), b = 28.207(9), c = 9.408(3), β = 99.503(5) | 4 | 4.70 / 0.093 | mdpi.com |
| Derivative B | Monoclinic | P2₁/c | a = 12.3637(4), b = 12.7902(2), c = 13.2240(5), β = 117.030(5) | 2 | 5.69 / 15.35 | ajol.info |
| Derivative C | Triclinic | P1 | a = 7.724(6), b = 9.059(6), c = 12.186(1), α=78.588(5), β=73.630(4), γ=70.924(5) | 2 | 4.79 / - | researchgate.net |
Vibrational Spectroscopy (Infrared (IR))
Typical IR absorptions for quinazolinone derivatives include strong bands for carbonyl groups in the range of 1650-1750 cm⁻¹, N-H stretching vibrations around 3200-3500 cm⁻¹, and various C-H stretching and bending modes for aromatic and aliphatic regions ajol.infoajol.infonih.govajol.infoekb.egnih.govsapub.orgresearchgate.net. The presence of specific substituents can lead to characteristic shifts in these bands, aiding in structural confirmation.
Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Quinazolinone Derivatives
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Observed Values (cm⁻¹) | Compound Reference |
| C=O (Carbonyl) | 1604-1777 | 1697 (vs), 1628 (m) | ajol.info |
| 1672 (s) | nih.gov | ||
| 1643-1604 (s) | ajol.info | ||
| 1739, 1690 | sapub.org | ||
| N-H (Amine/Amide) | 3130-3600 | 3356 (m) | ajol.info |
| 3392 (NH) | sapub.org | ||
| 3444, 3130 (NH) | sapub.org | ||
| 3368 (NH) | sapub.org | ||
| C-H (Aromatic) | 3000-3100 | 3067 | ajol.info |
| 3053, 3020 | scialert.net | ||
| C=N | 1580-1650 | 1589 | ekb.eg |
| 1630-1600 | scialert.net | ||
| C-O (Ether) | 1200-1307 | 1278-1307 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural analysis, providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. Chemical shifts (δ, in ppm) are highly characteristic, and coupling patterns in ¹H NMR spectra reveal connectivity between adjacent protons.
For quinazolin-5-ol derivatives, ¹H NMR spectra typically exhibit signals for aromatic protons in the range of δ 7.0-8.5 ppm. Protons adjacent to heteroatoms like nitrogen or oxygen, or those in specific functional groups (e.g., -NH, -OCH₃, -CH₂), appear at characteristic chemical shifts ajol.infoajol.infonih.gov. ¹³C NMR spectra provide information on the carbon skeleton, with carbonyl carbons often appearing downfield (δ > 160 ppm), while aromatic carbons resonate in the δ 100-160 ppm range ajol.infoajol.infonih.gov. Advanced NMR techniques like 2D NMR (COSY, HSQC, HMBC) are also employed to confirm complex structural assignments nih.govresearchgate.net.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinazolinone Derivatives
| Proton Type | Typical Chemical Shift Range (ppm) | Observed Values (ppm) | Compound Reference |
| Aromatic Protons | 7.0 – 8.5 | 7.27-8.26 | sapub.org |
| 6.97-8.49 | ajol.info | ||
| 6.91-7.99 | ajol.info | ||
| NH Protons | 7.0 – 12.0 | 7.29 (s) | ajol.info |
| 9.60 (s) | ajol.info | ||
| 3.66 (s) | nih.gov | ||
| CH₂ (Aliphatic) | 1.6 – 4.5 | 3.68 (s, morpholine) | ajol.info |
| 1.60-1.80 (s, 4H) | ajol.info | ||
| 3.91 (s, 2H) | sapub.org | ||
| OCH₃ (Methoxy) | 3.7 – 4.0 | 3.95 (s, 3H) | ajol.info |
| 3.84 (s, 3H) | ajol.info |
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Quinazolinone Derivatives
| Carbon Type | Typical Chemical Shift Range (ppm) | Observed Values (ppm) | Compound Reference |
| C=O (Carbonyl) | 160 – 175 | 1697 | ajol.info |
| 1721 | ajol.info | ||
| 1650, 1715, 1730, 1735, 1739, 1688, 1665, 1731, 1652 | ekb.egsapub.org | ||
| Aromatic Carbons | 100 – 160 | 105.66, 147.75, 149.51 | nih.gov |
| 118.5, 138.2, 149.6, 150, 154.1, 158 | nih.gov | ||
| OCH₃ (Methoxy) | 55 – 60 | 3.95 (s, 3H) | ajol.info |
| 3.84 (s, 3H) | ajol.info |
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within molecules, typically involving π→π* and n→π* transitions in conjugated systems. This compound derivatives, possessing extended π-electron systems, exhibit characteristic absorption bands in the UV-Vis spectrum. These spectra can provide information about the chromophoric groups present and are sensitive to structural modifications and solvent effects researchgate.netasianpubs.org. Generally, quinazoline (B50416) derivatives show absorption bands in the range of 240-300 nm and 310-425 nm, attributed to π→π* and n→π* transitions, respectively researchgate.net. Substituents on the quinazoline ring can significantly influence the position and intensity of these absorption maxima ajol.inforesearchgate.net. UV-Vis spectroscopy is also used to assess the photostability of compounds nih.gov.
Table 5: Representative UV-Vis Absorption Maxima (λmax) for Quinazoline Derivatives
| Compound Type / Description | λmax Range (nm) | Potential Assignment | Ref. |
| Quinazoline Derivatives | 310–425 | n→π* transition | researchgate.net |
| 240–300 | π→π* transition | researchgate.net | |
| Quinazoline-based dyes | Varies | Dependent on coupler | ajol.info |
Mass Spectrometry (MS)
Mass spectrometry (MS) is crucial for determining the molecular weight and providing information about the fragmentation patterns of molecules. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) confirms the molecular formula and mass of the compound ajol.infoekb.egnih.govnih.gov. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for unambiguous determination of elemental composition nih.govnih.govresearchgate.netnih.gov. Fragmentation patterns can further elucidate structural features, such as the loss of specific functional groups or side chains.
Table 6: Representative Mass Spectrometry Data for Quinazolinone Derivatives
| Compound Type / Description | Observed m/z Value | Ion Type | Ref. |
| This compound | 161.2 | [M+H]⁺ | |
| Derivative 5aX | 411.2 | [M+H]⁺ | ajol.info |
| Derivative 5aY | 365.2 | [M+H]⁺ | ajol.info |
| Derivative 4c | 360 | M⁺ | ajol.info |
| Derivative 7 | 193 | M⁺ | nih.gov |
| Derivative 4 | 368 | M⁺ | sapub.org |
| THTQ | 190.08546 | [M+H]⁺ | nih.gov |
Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements present. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and theoretical data (typically within ±0.4%) serves as strong evidence for the purity and correct molecular formula of the synthesized compound ajol.infoekb.egsapub.orgnih.govresearchgate.netyok.gov.tr.
Advanced Research Applications and Mechanistic Insights
Enzyme Inhibition and Receptor Binding Investigations
The quinazoline (B50416) scaffold is recognized for its ability to modulate the activity of numerous enzymes and receptors. Research has elucidated specific mechanisms by which quinazolin-5-ol derivatives exert their effects, targeting pathways involved in cell proliferation, DNA repair, and metabolic regulation.
Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms
Quinazoline derivatives have emerged as significant inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the signaling pathways that regulate cell growth, proliferation, and survival, and which is frequently dysregulated in various cancers mdpi.comugr.esnih.gov. The primary mechanism of action for many quinazoline-based EGFR inhibitors involves competitive binding to the ATP-binding site within the tyrosine kinase domain of the EGFR ugr.esnih.gov. This binding prevents ATP from phosphorylating downstream signaling proteins, thereby disrupting oncogenic signaling cascades nih.govnih.gov.
Some quinazoline derivatives act as irreversible inhibitors by forming a covalent bond with specific cysteine residues (e.g., Cysteine-797) in the EGFR kinase domain, leading to a more stable and potent inhibition compared to reversible inhibitors oncotarget.commdpi.com. Structure-activity relationship (SAR) studies have highlighted the importance of the 4-anilinoquinazoline (B1210976) moiety and specific substitutions at various positions of the quinazoline ring for achieving high affinity and selectivity towards EGFR, including mutant forms mdpi.comekb.eg. For instance, gefitinib (B1684475) and erlotinib (B232) are well-established quinazoline-based EGFR inhibitors used clinically mdpi.comnih.govmdpi.com.
Table 1: Representative Quinazoline Derivatives as EGFR Inhibitors
| Compound Name/Type | Target Receptor | Mechanism of Action | IC50 Value (nM/µM) | Citation(s) |
| Gefitinib | EGFR (WT) | Competitive ATP-binding inhibitor | 15.59 µM (A549), 8.37 µM (A431) mdpi.com | mdpi.comugr.esnih.govmdpi.com |
| Erlotinib | EGFR (WT) | Competitive ATP-binding inhibitor | 1.14 µM (MCF-7) mdpi.com | mdpi.comugr.esekb.egnih.govmdpi.comjapsonline.com |
| Afatinib | EGFR (WT, T790M) | Irreversible covalent inhibitor (C797) | 0.6 nM (EGFR WT), 3.5 nM (EGFR T790M/L858R) mdpi.com | mdpi.comoncotarget.commdpi.com |
| Dacomitinib | EGFR (WT, T790M) | Irreversible covalent inhibitor (C797) | Not specified | oncotarget.commdpi.com |
| 4-arylamino-6-(furan-2-yl) quinazolines | EGFR | Competitive ATP-binding inhibitor | 5.06 nM ekb.eg | ekb.egmdpi.com |
| Compound 45 (from mdpi.com) | EGFR | Selective and potent inhibition | 0.096 µM mdpi.com | japsonline.commdpi.com |
| Compound O-05 | EGFR | Potent inhibitory activity | 0.46 µM jbuon.com | jbuon.com |
Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition Mechanisms
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA repair mechanisms, especially single-strand break (SSB) repair mednexus.orgmdpi.comnih.gov. PARP inhibitors (PARPis) function by blocking the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains from NAD+. This inhibition leads to the accumulation of unrepaired DNA damage, which, when encountered during DNA replication, transforms SSBs into double-strand breaks (DSBs) mednexus.orgmdpi.com. In cancer cells with deficiencies in homologous recombination (HR) repair pathways (e.g., BRCA mutations), these DSBs cannot be effectively repaired, leading to genomic instability and cell death through a process known as synthetic lethality mednexus.orgmdpi.com. Quinazolinone derivatives, with their bicyclic lactam structures and diverse substituents, have demonstrated low nanomolar inhibition against PARP subtypes researchgate.net. Some PARP inhibitors incorporate quinazoline or tetrahydroquinazoline (B156257) scaffolds mednexus.orgmdpi.com.
Table 2: Quinazolinone Derivatives as PARP Inhibitors
| Compound Class/Example | Target Enzyme | Mechanism of Action | Inhibition Potency (nM) | Citation(s) |
| Quinazolinones | PARP-1, PARP-2 | Inhibition of catalytic activity, prevention of NAD+ binding, trapping on DNA | Low nanomolar range | researchgate.net |
| Tetrahydroquinazoline-based inhibitors | PARP1 | Mimic nicotinamide/benzamide (B126) pharmacophores, block catalytic site | Not specified | mednexus.orgmdpi.com |
Tyrosine Kinase Inhibition Pathways
Beyond EGFR, quinazoline derivatives are recognized for their broad-spectrum inhibition of various tyrosine kinases (TKs), which are pivotal regulators of cellular processes such as proliferation, survival, differentiation, and angiogenesis ekb.egmdpi.comtandfonline.com. Aberrant signaling through TKs is a hallmark of many cancers scirp.org. Quinazolinones have been developed as inhibitors of other important TKs, including AKT1, ALK, PI3K, and JAK2, thereby disrupting critical oncogenic pathways nih.govmdpi.com. This multi-target inhibition strategy is particularly attractive for developing potent anticancer agents that can overcome resistance mechanisms and address complex signaling networks ekb.egnih.gov.
Table 3: Quinazoline Derivatives Targeting Various Tyrosine Kinases
| Compound Class/Example | Target Kinase | Mechanism of Action | IC50 Value (µM) | Citation(s) |
| Quinazolinone derivatives | AKT1 | Inhibition of AKT1 protein kinase | 23.31 (Caco-2) mdpi.com | mdpi.com |
| Quinazolinone derivatives | ALK | Inhibition of ALK kinase | Not specified | nih.gov |
| Quinazoline derivatives | PI3K | Inhibition of PI3K/AKT signaling pathway | Not specified | nih.gov |
| Quinazoline derivatives | JAK2 | Inhibition of JAK2 kinase | 16.729 (SK-OV-3) emanresearch.org | emanresearch.org |
| Quinazoline derivatives | Multi-kinase | Inhibition of multiple kinases (e.g., FGFR1, FLT1, FLT4) | Not specified | nih.gov |
Thymidylate Synthase Inhibition Mechanisms
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, resulting in a "thymineless cell death" nih.gov. Quinazoline derivatives have been explored as TS inhibitors. A notable example is Raltitrexed, a quinazoline-based antifolate that acts as a potent TS inhibitor and is used in the treatment of advanced colorectal cancer nih.gov. The mechanism involves the formation of a stable ternary complex between the TS enzyme, the 5-fluorodeoxyuridine monophosphate (FdUMP) metabolite of 5-fluorouracil (B62378) (5-FU), and 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's catalytic activity acs.orgppm.edu.pl. Cyclopenta[g]quinazoline-based inhibitors have also been synthesized to target TS, aiming to overcome resistance mechanisms associated with traditional antifolates researchgate.net.
Table 4: Quinazoline Derivatives as Thymidylate Synthase Inhibitors
| Compound Name/Type | Target Enzyme | Mechanism of Action | IC50 Value | Citation(s) |
| Raltitrexed | Thymidylate Synthase | Forms ternary complex with TS and CH2-THF, inhibiting dTMP synthesis | Not specified | nih.gov |
| Cyclopenta[g]quinazoline derivatives | Thymidylate Synthase | Inhibition of enzyme activity, potentially reducing dependence on folate carriers for cellular uptake | Not specified | researchgate.net |
| 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) | PARP (also mentioned for TS) | Inhibition of TS activity (implied by context of antifolates) | 400 nM (PARP) researchgate.net | scirp.orgresearchgate.net |
Alpha-Amylase and Alpha-Glucosidase Inhibition Mechanisms
Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of complex carbohydrates in the small intestine, breaking them down into absorbable glucose encyclopedia.pub. Inhibition of these enzymes delays glucose absorption, thereby mitigating postprandial hyperglycemia, making them valuable targets for managing type 2 diabetes encyclopedia.pubnih.gov. Quinazolinone derivatives have been identified as potent inhibitors of both alpha-amylase and alpha-glucosidase nih.govnih.govresearchgate.net. The inhibitory mechanism typically involves competitive binding to the enzyme's active site, often through hydrogen bonding, electrostatic, and hydrophobic interactions encyclopedia.pubnih.gov. For example, specific quinazolinone derivatives like 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) have shown significant inhibitory activity with IC50 values in the low micromolar range nih.gov.
Table 5: Quinazolinone Derivatives as α-Glucosidase and α-Amylase Inhibitors
| Compound Name/Type | Target Enzyme | Mechanism of Action | IC50 Value (µM) | Citation(s) |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | α-Glucosidase | Reversible, non-competitive inhibition; static quenching via complex formation; hydrogen bonds, electrostatic, hydrophobic forces | 12.5 ± 0.1 | nih.gov |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | α-Glucosidase | Reversible, non-competitive inhibition; static quenching via complex formation; hydrophobic forces | 15.6 ± 0.2 | nih.gov |
| Quinazolin-4(3H)-one derivatives | α-Glucosidase | Competitive inhibition | 14.4 (Compound 7b) nih.gov | nih.gov |
| Quinazoline-purine derivatives | α-Amylase, DPP-4 | Inhibitory activity against α-amylase; potent candidate against DPP-4 | Not specified | researchgate.net |
Tyrosinase Inhibition Studies and Mechanism of Action
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color mdpi.commdpi.com. Inhibition of tyrosinase is a strategy for treating hyperpigmentation disorders and developing skin-lightening agents mdpi.comnih.govresearchgate.net. Quinazolinone derivatives have been investigated as tyrosinase inhibitors. For instance, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), synthesized from citral, was identified as a mixed-type, reversible tyrosinase inhibitor. Its binding to tyrosinase is driven by hydrogen bonding and hydrophobicity, and it can interact with both the enzyme and its substrates (tyrosine and L-DOPA) mdpi.comnih.govresearchgate.net. Q1 exhibited an IC50 value of 103 ± 2 μM against mushroom tyrosinase mdpi.comnih.govresearchgate.net. Other quinazolinone derivatives have also demonstrated inhibitory activity against tyrosinase, suggesting the scaffold's potential in developing novel anti-melanogenesis drugs mdpi.comresearchgate.net.
Antioxidant Activity Mechanisms and Radical Scavenging Assays
The antioxidant potential of quinazoline derivatives is frequently assessed using radical scavenging assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This spectrophotometric method evaluates a compound's ability to donate a hydrogen atom or an electron to the stable DPPH free radical, which is characterized by its deep violet color. The reduction of the DPPH radical by an antioxidant leads to a color change from violet to yellow, with the decrease in absorbance at approximately 517 nm being proportional to the antioxidant activity semanticscholar.orgiomcworld.comcropj.com. The scavenging mechanism typically involves hydrogen atom transfer (HAT) or single electron transfer (SET) pathways semanticscholar.org.
Research on various quinazoline derivatives has indicated that structural features significantly influence their antioxidant capacity. The presence of phenolic groups and electron-donating substituents on the quinazoline core has been shown to enhance radical-scavenging activity nanobioletters.comsapub.org. For instance, studies on substituted quinazolinones have reported varying degrees of DPPH radical scavenging, with certain derivatives exhibiting high activity.
Table 1: DPPH Radical Scavenging Activity of Selected Quinazoline Derivatives
| Compound/Series | Activity Metric (e.g., % Inhibition) | Concentration (mg/mL) | Notes | Reference |
| Compound 5 | 76.98% inhibition | 0.08 | Phenolic group present; enhanced antioxidant capacity. | nanobioletters.com |
| Compounds Q5-Q7 | 66–70% inhibition | Not specified | Exhibited highest radical-scavenging activity among tested series. | mdpi.com |
| Compound (5) | 61.526 ± 2.968% inhibition | 1 | Attributed to electron-donating groups; higher activity than vanillin. | sapub.org |
| Compound 5 | IC₅₀ = 143.7 µg/mL | Not specified | Compared to ascorbic acid (IC₅₀ = 42.96 µg/mL); showed antioxidant activity. | tjpr.org |
| Ligands L1, L2 | 5–34% inhibition | Not specified | Low-to-moderate activity compared to ascorbic acid (24–86%). | researchgate.net |
These findings suggest that modifications to the quinazoline scaffold can yield compounds with potent antioxidant properties, relevant for combating oxidative stress.
Corrosion Inhibition Mechanisms and Material Protection Research
Quinazoline derivatives have emerged as promising organic corrosion inhibitors, particularly for carbon steel in aggressive acidic environments such as hydrochloric acid (HCl) physchemres.orgmdpi.commdpi.com. Corrosion inhibition is primarily achieved through the adsorption of inhibitor molecules onto the metal surface, forming a protective film that impedes the electrochemical processes responsible for corrosion physchemres.orgmdpi.comresearchcommons.org.
The mechanism of action involves both physical adsorption (physisorption), driven by electrostatic interactions, and chemical adsorption (chemisorption), involving the formation of chemical bonds between the inhibitor and the metal substrate mdpi.comresearchcommons.org. Key structural features that enhance adsorption and, consequently, inhibition efficiency include the presence of aromatic rings, heteroatoms (such as nitrogen, sulfur, and oxygen), and π-electron systems physchemres.orgmdpi.com. These heteroatoms and π-electrons act as Lewis basic sites, facilitating interaction with the metal surface physchemres.org.
Future Research Directions and Unexplored Avenues for Quinazolin 5 Ol
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of quinazoline (B50416) derivatives has evolved significantly, with a growing emphasis on green chemistry principles. frontiersin.org Future research on quinazolin-5-ol should prioritize the development of synthetic methodologies that are not only efficient but also environmentally benign.
Key areas for exploration include:
Catalyst Innovation : The use of earth-abundant first-row transition metals like manganese, iron, nickel, and copper as catalysts offers a sustainable alternative to precious metal catalysts. benthamdirect.com Research into novel magnetic nanocatalysts, such as magnetically recoverable palladium catalysts, could also provide highly efficient and recyclable options for the synthesis of this compound derivatives. frontiersin.org
Green Solvents and Conditions : A move towards eco-friendly solvent systems, such as PEG/water, and solvent-free reaction conditions will be crucial. frontiersin.org The application of ultrasonic irradiation has already shown promise in accelerating reaction times and increasing yields for other quinazoline derivatives, a technique that could be adapted for this compound. nih.gov
Multicomponent Reactions (MCRs) : MCRs offer a powerful strategy for the one-pot synthesis of complex molecules, improving atom economy and reducing waste. openmedicinalchemistryjournal.com Designing MCRs that specifically yield this compound derivatives would be a significant advancement in the efficient construction of molecular diversity.
Flow Chemistry : Continuous flow synthesis can offer advantages in terms of safety, scalability, and process control. Exploring flow-based methodologies for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Earth-Abundant Metal Catalysis | Sustainable, cost-effective | Development of specific Mn, Fe, Ni, or Cu-based catalysts. |
| Magnetic Nanocatalysts | High efficiency, easy recovery and recyclability | Application of magnetic Pd catalysts for targeted synthesis. frontiersin.org |
| Ultrasonic Irradiation | Reduced reaction times, higher yields, clean synthesis | Adaptation for one-pot synthesis of this compound derivatives. nih.gov |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Design of novel MCRs for diverse this compound libraries. openmedicinalchemistryjournal.com |
| Flow Chemistry | Enhanced safety, scalability, and process control | Development of continuous manufacturing processes. |
Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel this compound derivatives. researchgate.net By leveraging in silico methods, researchers can gain deeper insights into the structure-activity relationships (SAR) and reaction mechanisms, guiding the synthesis of compounds with desired properties.
Future computational efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies : Developing robust 2D and 3D-QSAR models can help in predicting the biological activity of newly designed this compound analogs. nih.govnih.gov These models can identify key structural features that influence activity, thereby guiding lead optimization. nih.gov
Molecular Docking and Dynamics Simulations : To understand the potential biological targets of this compound, molecular docking studies can be employed to predict the binding modes and affinities of its derivatives within the active sites of various enzymes and receptors. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. nih.gov
Mechanistic Studies : Computational methods, such as Density Functional Theory (DFT), can be used to investigate the reaction mechanisms of novel synthetic routes for this compound. This can aid in optimizing reaction conditions and predicting the feasibility of new transformations.
ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. nih.gov
| Computational Technique | Application for this compound | Expected Outcome |
| 2D/3D-QSAR | Predicting biological activity of novel derivatives. nih.govnih.gov | Identification of key structural features for enhanced activity. |
| Molecular Docking | Identifying potential biological targets and binding modes. nih.gov | Prioritization of derivatives for synthesis and biological testing. |
| Molecular Dynamics | Assessing the stability of ligand-receptor complexes. nih.gov | Understanding the dynamic behavior of this compound at target sites. |
| DFT Calculations | Elucidating reaction mechanisms of synthetic pathways. | Optimization of reaction conditions and catalyst design. |
| ADMET Prediction | Evaluating drug-like properties of designed compounds. nih.gov | Selection of candidates with favorable pharmacokinetic profiles. |
Exploration of New Biological Targets and Mechanistic Pathways
The quinazoline scaffold is present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov Future research should aim to identify novel biological targets and elucidate the specific mechanistic pathways through which this compound and its derivatives exert their effects.
Promising avenues for investigation include:
Kinase Inhibition : Many quinazoline derivatives are known to be potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov Screening this compound derivatives against a broad panel of kinases could uncover new and selective inhibitors for the treatment of cancer and other diseases.
Antimicrobial and Antiviral Activity : Given the documented antimicrobial and antiviral activities of the quinazoline core, novel this compound derivatives should be evaluated for their efficacy against a range of pathogens. nih.gov This includes exploring their potential to inhibit biofilm formation. nih.gov
Neurodegenerative Diseases : Some quinazoline-containing natural products have shown potential for the treatment of neurodegenerative disorders. mdpi.com Investigating the neuroprotective effects of this compound and its ability to modulate targets relevant to diseases like Alzheimer's and Parkinson's could be a fruitful area of research.
Cardiovascular and Metabolic Diseases : Certain quinazolinone derivatives have been found to up-regulate ABCA1 expression, suggesting a potential role in preventing atherosclerosis. nih.gov Exploring the effects of this compound on cardiovascular and metabolic pathways could lead to new therapeutic agents.
| Therapeutic Area | Potential Targets/Pathways | Research Focus |
| Oncology | Kinases (e.g., EGFR, CDK), DNA repair enzymes, tubulin polymerization. nih.govnih.gov | Design of selective kinase inhibitors and cytotoxic agents. |
| Infectious Diseases | Bacterial and fungal enzymes, viral replication machinery, biofilm formation. nih.gov | Development of novel antibiotics, antifungals, and antivirals. |
| Neurodegenerative Disorders | Enzymes and receptors involved in Alzheimer's and Parkinson's disease. | Investigation of neuroprotective and disease-modifying properties. |
| Cardiovascular Diseases | LXR-involved pathway, ABCA1 expression. nih.gov | Exploration of anti-atherogenic and cardioprotective effects. |
Innovative Applications in Materials Science and Chemical Sensing
Beyond its biomedical potential, the unique photophysical and chemical properties of the quinazoline nucleus suggest that this compound could find applications in materials science and chemical sensing. This remains a largely unexplored area with significant potential for innovation.
Future research in this domain could focus on:
Organic Light-Emitting Diodes (OLEDs) : The fluorescent properties of some heterocyclic compounds make them suitable for use as emitters in OLEDs. Investigating the photoluminescence of this compound derivatives could lead to the development of new materials for display and lighting technologies.
Chemical Sensors : The quinazoline scaffold can be functionalized to create receptors that selectively bind to specific ions or molecules. This could enable the development of this compound-based chemosensors for environmental monitoring, industrial process control, or medical diagnostics.
Functional Polymers : Incorporating the this compound moiety into polymer backbones or as pendant groups could impart novel thermal, optical, or electronic properties to the resulting materials. These functional polymers could have applications in areas such as coatings, membranes, or electronic devices.
Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the quinazoline ring can act as coordination sites for metal ions, making this compound a potential ligand for the construction of MOFs. These materials have diverse applications in gas storage, separation, and catalysis.
| Application Area | Principle | Potential of this compound |
| OLEDs | Photoluminescence | Development of novel fluorescent emitters. |
| Chemical Sensing | Selective binding to analytes | Design of chemosensors for ions and small molecules. |
| Functional Polymers | Incorporation of functional moieties into polymers | Creation of materials with tailored thermal, optical, or electronic properties. |
| MOFs | Coordination with metal ions | Use as a building block for porous crystalline materials. |
Q & A
Q. What are the key considerations for synthesizing Quinazolin-5-ol with high purity in a laboratory setting?
To synthesize this compound, prioritize cyclocondensation reactions using precursors like 2-aminobenzamide and aldehydes under acidic or basic conditions. Ensure precise stoichiometric ratios and controlled reaction temperatures (e.g., reflux in ethanol at 80°C). Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical to isolate the product. Characterization via -NMR, -NMR, and HPLC (≥95% purity) is essential. For reproducibility, document reaction times, solvent choices, and spectral data in line with standardized protocols .
Q. What safety protocols are essential when handling this compound in experimental workflows?
this compound requires handling in a fume hood with PPE (gloves, lab coat, goggles) due to potential respiratory and dermal irritation. Avoid contact with oxidizers, and store in a cool, dry environment (<25°C) in sealed containers. In case of spills, use inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols. Refer to Safety Data Sheets (SDS) for emergency measures, including eye irrigation (15-minute flush with water) and spill containment .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Employ a multi-technique approach:
- NMR Spectroscopy : Confirm structure via - and -NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 161.2 [M+H]).
- HPLC : Assess purity using C18 columns with UV detection (λ = 254 nm).
Cross-reference data with published spectra and report retention times, mobile phases, and column specifications to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Systematically modify the quinazolinone core via:
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH) at positions 2, 3, or 6.
- Hybridization : Link to triazole or sulfonamide moieties to enhance binding affinity.
Screen derivatives using in vitro assays (e.g., antiproliferative activity against cancer cell lines) and validate with molecular docking (e.g., AutoDock Vina targeting EGFR kinase). Use regression analysis to correlate substituent effects with IC values .
Q. What methodological steps resolve contradictions in reported bioactivity data for this compound derivatives?
Address discrepancies by:
- Replicating Experiments : Verify conditions (pH, temperature, solvent) and compound purity.
- Orthogonal Assays : Compare results across multiple models (e.g., enzymatic vs. cell-based assays).
- Computational Validation : Perform MD simulations to assess binding stability over time.
- Meta-Analysis : Evaluate literature for trends in substituent effects or assay limitations (e.g., false positives in colorimetric assays) .
Q. How can computational tools enhance mechanistic studies of this compound’s biological targets?
Combine:
- Molecular Docking : Predict binding modes to targets like DHFR or topoisomerase II.
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability).
- Quantum Mechanical Calculations : Analyze electronic properties (HOMO-LUMO gaps) to explain reactivity. Validate with experimental IC values and crystallographic data if available .
Methodology and Reporting Standards
Q. What strategies improve reproducibility in this compound research?
- Detailed Experimental Logs : Document catalyst loads, reaction times, and purification gradients.
- Supplementary Data : Provide raw spectral files (NMR, MS) and HPLC chromatograms in supporting information.
- Reference Standards : Compare with commercially available quinazolinone derivatives for benchmarking .
Q. How should researchers structure literature reviews to identify gaps in this compound applications?
- Keyword Strategy : Use terms like “this compound synthesis,” “SAR,” and “kinase inhibition” in PubMed/Scopus.
- Citation Mining : Track seminal papers (e.g., anti-proliferative studies) and emerging trends (e.g., hybrid analogs).
- Gap Analysis : Highlight understudied areas like neuropharmacology or anti-inflammatory mechanisms .
Q. What are the best practices for presenting contradictory data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
